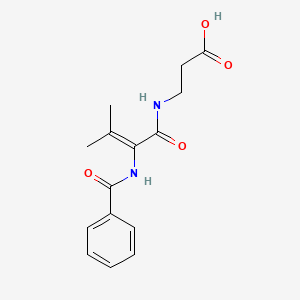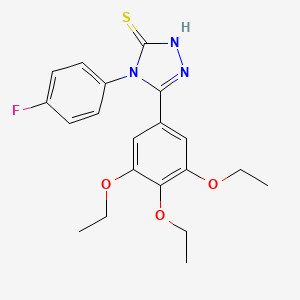![molecular formula C25H19N3O2 B11608681 (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B11608681.png)
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining an indole moiety with an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: N-bromosuccinimide
Major Products Formed
Oxidation: Oxidized derivatives of the indole and imidazolidine rings
Reduction: Reduced forms of the compound with saturated bonds
Substitution: Halogenated derivatives of the indole moiety
Scientific Research Applications
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Fluorine compounds
- Ethyl acetoacetate
Uniqueness
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety with an imidazolidine-2,4-dione core sets it apart from other similar compounds, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H19N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5E)-5-[(1-benzylindol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H19N3O2/c29-24-22(26-25(30)28(24)20-11-5-2-6-12-20)15-19-17-27(16-18-9-3-1-4-10-18)23-14-8-7-13-21(19)23/h1-15,17H,16H2,(H,26,30)/b22-15+ |
InChI Key |
QCVZSGYZXGRZJB-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608608.png)


![{2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11608616.png)
![3-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11608626.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11608632.png)
![Diethyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11608642.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11608650.png)
![(3E)-6-chloro-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11608658.png)
![2-[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11608662.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608668.png)
methyl}-2-methylquinolin-8-ol](/img/structure/B11608676.png)
![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608688.png)
![4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B11608690.png)
